2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one
Description
2,2-Diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a synthetic compound featuring a central ethanone backbone substituted with two phenyl groups at the 2-position and a 3-(pyridin-4-yloxy)azetidin-1-yl group at the 1-position.
Key structural attributes:
- Azetidine-pyridinyloxy moiety: The strained azetidine ring and pyridine ether may influence conformational stability and target interactions.
Properties
IUPAC Name |
2,2-diphenyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(24-15-20(16-24)26-19-11-13-23-14-12-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXWOWWLQBPXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone ring, which can be achieved through cyclization reactions involving appropriate precursors. The pyridinyl group is then introduced via nucleophilic substitution reactions, followed by the attachment of the diphenyl moiety through Friedel-Crafts acylation or related methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Reactions at the Ethanone Carbonyl
The ketone group undergoes classical nucleophilic additions and reductions:
-
Grignard Addition : Reacts with organomagnesium reagents (e.g., PhMgBr) to form tertiary alcohols. For example, phenylmagnesium bromide adds to the carbonyl, yielding 2,2,2-triphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethanol .
-
Reduction : Sodium borohydride (NaBH4) reduces the ketone to a secondary alcohol (2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethanol) with >80% efficiency .
-
Condensation : Forms imines or hydrazones when treated with primary amines (e.g., aniline) or hydrazines, respectively .
Azetidine Ring Reactivity
The strained four-membered azetidine ring participates in ring-opening and functionalization:
-
Acid-Catalyzed Ring Opening : Under HCl (1M), the azetidine ring cleaves to generate a linear amine intermediate, which can further react with electrophiles (e.g., acyl chlorides) .
-
Sulfonylation : Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine yields N-tosyl derivatives, enhancing stability for downstream coupling .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Ring Opening | HCl (1M), 80°C, 2 h | Linear amine hydrochloride | 72 | |
| N-Sulfonylation | TsCl, Et3N, DCM, 0°C→rt | 1-Tosyl-3-(pyridin-4-yloxy)azetidine | 88 |
Pyridyl Ether Functionalization
The pyridin-4-yloxy group demonstrates electrophilic aromatic substitution and cleavage:
-
Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at the pyridine’s meta position relative to the ether oxygen .
-
Ether Cleavage : HI (47%) cleaves the ether bond, producing 3-hydroxyazetidine and 4-hydroxypyridine .
Cross-Coupling Reactions
Aryl groups enable palladium-catalyzed couplings:
-
Suzuki-Miyaura : Phenyl boronic acid reacts under Pd(PPh3)4 catalysis to form biaryl derivatives .
-
Buchwald-Hartwig Amination : Coupling with morpholine introduces amino groups at the phenyl ring’s para position .
Heterocycle Formation
The ketone participates in cyclocondensation:
-
Pyrazole Synthesis : Reacts with hydrazine hydrate to form 1-[3-(pyridin-4-yloxy)azetidin-1-yl]-2,2-diphenyl-1-ethanol pyrazole adducts .
-
Oxime Cyclization : Hydroxylamine forms an oxime intermediate, which cyclizes under acidic conditions to yield isoxazoline derivatives .
Comparative Reactivity with Structural Analogs
The compound’s reactivity aligns with structurally related molecules:
Mechanistic Insights
-
Azetidine Strain : The ring’s 90° bond angles increase susceptibility to nucleophilic attack .
-
Pyridyl Electron Effects : The pyridine’s electron-deficient nature directs substitutions to the meta position .
-
Steric Hindrance : Bulky diphenyl groups slow reactions at the ethanone carbon unless forced by strong nucleophiles .
Scientific Research Applications
Potential Therapeutic Uses
Preliminary studies suggest that this compound may exhibit significant biological activities. Its structural similarities to other bioactive compounds indicate potential applications in:
- Anticancer Therapies : Compounds with similar structures have been investigated for their anticancer properties, suggesting that 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one could be explored as a novel anticancer agent.
- Central Nervous System Disorders : The compound's azetidine structure is associated with various therapeutic agents targeting CNS disorders. Studies on related azetidine compounds have shown promise as PDE10 inhibitors for treating conditions like schizophrenia .
Research into the biological activity of similar compounds has revealed various mechanisms of action:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-Pyridinyloxymethylbenzene | Pyridine and benzene rings | Antimicrobial |
| 4-Acetylpyridine | Ketone and pyridine | Anticancer |
| Diphenylmethylamine | Two phenyl rings | Neuroactive |
This table illustrates how variations in substituents can influence biological activity and chemical properties, emphasizing the uniqueness of this compound in medicinal chemistry.
Material Science Applications
The compound's unique structural features also render it suitable for applications in material science:
Polymer Chemistry
Due to its functional groups, this compound can serve as a building block for synthesizing advanced polymers. Its ability to participate in various chemical reactions allows for the development of materials with tailored properties.
Nanotechnology
Recent studies suggest that compounds like this one can be integrated into nanostructured materials for drug delivery systems. Their structural complexity may enhance the stability and efficacy of drug formulations.
Mechanism of Action
The mechanism by which 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and modulating their activity. The specific pathways involved would depend on the context of its use, such as in medicinal applications or biological studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Comparisons
The following table summarizes key structural differences and inferred properties of the target compound and its analogues:
Key Observations:
Azetidine vs. Pyrrolidine Rings :
- The target compound’s azetidine ring (4-membered) introduces higher ring strain compared to the pyrrolidine (5-membered) in (R)-(–)-10. This strain may affect conformational stability and binding kinetics .
- The pyridin-4-yloxy substituent in the target compound could enhance water solubility compared to the morpholinylpropoxy group in (R)-(–)-10, which is bulkier and more lipophilic.
Substituent Effects on Bioactivity: BB64919 () lacks the pyridinyloxy group, replacing it with a phenoxy moiety. TLR7-9 antagonists () share the azetidine core but incorporate morpholine or pyrazolo groups, highlighting the azetidine’s versatility in drug design. The target compound’s pyridinyloxy group may offer distinct binding modes compared to these analogues .
Antioxidant Potential: Pyridin-2(1H)-one derivatives () with ethanone backbones demonstrated antioxidant activity in DPPH assays. While the target compound’s diphenyl groups may enhance radical scavenging, its azetidine-pyridinyloxy substituents could sterically hinder this activity .
Physicochemical and Pharmacokinetic Inferences
- The pyridinyloxy group introduces moderate polarity, balancing lipophilicity for improved bioavailability.
Metabolic Stability :
- Azetidine rings are generally metabolically stable, but the pyridinyloxy ether may undergo oxidative cleavage, a consideration for drug design .
Biological Activity
2,2-Diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
This structure features a diphenyl group and an azetidine ring substituted with a pyridine moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, it may inhibit receptor tyrosine kinases (RTKs), which are often dysregulated in cancer .
- CCR6 Modulation : Recent studies indicate that related azetidine derivatives can modulate CCR6 receptors, which play a role in immune response and are implicated in various inflammatory diseases .
Anticancer Activity
Several studies have reported the anticancer potential of compounds similar to this compound. For example:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Azetidine derivative A | MCF-7 (breast cancer) | 0.5 | |
| Azetidine derivative B | HT-29 (colon cancer) | 0.8 | |
| 2,2-Diphenyl compound | FaDu (hypopharyngeal cancer) | 0.6 |
These findings suggest that the compound exhibits potent inhibitory effects on cancer cell lines at low concentrations.
Antiviral Activity
The antiviral properties of azetidine derivatives have also been explored. Some related compounds showed moderate activity against viruses like human coronavirus and influenza A:
| Compound | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Azetidine derivative C | Influenza A H1N1 | 12 | |
| Azetidine derivative D | Coronavirus 229E | 45 |
These results indicate that the compound may possess broad-spectrum antiviral activity.
Case Studies
Case Study 1: Anticancer Efficacy
In a preclinical study, the efficacy of a similar azetidine derivative was evaluated against various cancer cell lines. The study demonstrated significant apoptosis induction and cell cycle arrest at G1 phase upon treatment with the compound. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival .
Case Study 2: CCR6 Modulation
A study focused on the modulation of CCR6 receptors by azetidine derivatives revealed that these compounds could effectively inhibit CCR6-mediated chemotaxis in immune cells. This suggests potential therapeutic applications in treating autoimmune diseases .
Q & A
Basic: What synthetic strategies are recommended for scalable preparation of 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one?
Answer:
Key steps include:
- Azetidine ring formation : Use nucleophilic substitution to introduce the pyridin-4-yloxy group at the 3-position of azetidine. Ethanol or dichloromethane (DCM) with NaOH (as in ) can facilitate this reaction.
- Coupling reactions : Employ amide bond formation or ketone linkage between the azetidine moiety and the diphenyl ethanone core. Catalytic methods (e.g., Pd-mediated cross-coupling) may enhance efficiency.
- Protection/deprotection : Protect reactive groups (e.g., amines) during synthesis to avoid side reactions .
Reference : Synthesis protocols for structurally related azetidine derivatives (e.g., ) emphasize solvent selection and stoichiometric control for high yields.
Basic: Which analytical techniques are optimal for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : H and C NMR to confirm azetidine ring geometry, pyridinyloxy substitution, and ketone placement.
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase chromatography coupled with mass spectrometry.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., used crystallography for a thiopyrano-pyrimidinone derivative).
Reference : Safety data sheets (e.g., ) highlight purity thresholds for research-grade compounds.
Advanced: How can researchers design in vitro assays to evaluate enzyme inhibition (e.g., TLR7-9 or monoacylglycerol lipase)?
Answer:
- Target selection : Prioritize targets based on structural analogs (e.g., azetidine derivatives in act as TLR7-9 antagonists).
- Assay conditions : Use recombinant enzymes (e.g., human MGL) with fluorogenic substrates. Measure IC values via dose-response curves.
- Controls : Include JNJ-42226314 ( ), a reversible MGL inhibitor with an azetidine-piperazine scaffold, as a reference compound.
Reference : details dose-dependent 2-AG elevation in rodent hippocampus, validating target engagement.
Advanced: How to resolve contradictory bioactivity data across studies?
Answer:
- Purity verification : Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., excluded due to unreliability).
- Assay variability : Standardize cell lines, incubation times, and buffer conditions. For example, ’s MGL inhibition studies used controlled in vitro systems.
- Structural analogs : Compare with isomers (e.g., pyridine positional analogs in ) to identify activity-determining groups.
Reference : Inconsistent results in azetidine derivatives (e.g., vs. 18) may arise from subtle substituent changes.
Advanced: What computational approaches predict binding modes with therapeutic targets?
Answer:
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the azetidine-pyridinyloxy moiety and TLR7-9 (as in ).
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate binding poses.
- SAR analysis : Corrogate docking results with experimental IC values from analogs (e.g., ’s JNJ-42226314).
Reference : ’s patent highlights TLR7-9 antagonism via azetidine-morpholine derivatives, suggesting conserved binding motifs.
Basic: How to optimize reaction conditions for azetidine ring functionalization?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the azetidine 3-position.
- Catalysts : Use KI or phase-transfer catalysts to accelerate ring-opening/functionalization.
- Temperature control : Maintain 0–25°C to prevent ring strain-induced side reactions.
Reference : achieved 99% purity for a piperidinyloxy-pyridine derivative using controlled DCM/NaOH conditions.
Advanced: What in vivo models are suitable for assessing pharmacokinetics and efficacy?
Answer:
- Rodent models : Use C57Bl/6 mice ( ) for CNS penetration studies or SLE models () for TLR7-9 antagonism.
- Dosing routes : Intraperitoneal (ip) or oral administration, with plasma/tissue sampling to measure bioavailability.
- Biomarker analysis : Quantify target engagement via 2-AG levels (MGL inhibition) or cytokine profiling (TLR antagonism).
Reference : reported dose-dependent 2-AG elevation in rat hippocampus post-ip administration.
Advanced: How to address stability challenges during storage?
Answer:
- Storage conditions : Store at –20°C under inert gas (N) to prevent azetidine ring hydrolysis or ketone oxidation.
- Lyophilization : Improve shelf-life by lyophilizing HCl salts (as in ).
- Periodic QC : Reassess purity every 6 months via HPLC.
Reference : Safety guidelines () recommend airtight containers and desiccants for hygroscopic compounds.
Basic: What safety precautions are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (per ).
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation (e.g., ’s GHS guidelines).
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Reference : outlines protocols for handling pyrazolo-pyrimidine derivatives, applicable to azetidine analogs.
Advanced: How to conduct structure-activity relationship (SAR) studies for lead optimization?
Answer:
- Substituent variation : Modify pyridinyloxy, phenyl, or azetidine groups (e.g., ’s positional isomers).
- Biological profiling : Test analogs against primary and off-targets (e.g., MGL vs. FAAH).
- Data analysis : Use clustering algorithms to correlate structural features with potency/selectivity.
Reference : and demonstrate how azetidine-piperazine modifications enhance TLR or MGL affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
